Cas no 162427-79-4 ((R)-1-(2-Fluorophenyl)ethanol)

R)-1-(2-Fluorophenyl)ethanol is a chiral compound characterized by its enantiomeric purity. This alkyl halide features a 2-fluorophenyl substituent, making it ideal for enantioselective reactions. Its stability and specific chirality contribute to its effectiveness in synthesizing chiral pharmaceuticals and agrochemicals.
(R)-1-(2-Fluorophenyl)ethanol structure
(R)-1-(2-Fluorophenyl)ethanol structure
Product Name:(R)-1-(2-Fluorophenyl)ethanol
CAS No:162427-79-4
MF:C8H9FO
MW:140.154865980148
MDL:MFCD03092991
CID:139018
PubChem ID:2779054
Update Time:2025-11-01

(R)-1-(2-Fluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-FLUOROPHENYL)ETHANOL
    • (1R)-1-(2-fluorophenyl)ethanol
    • Benzenemethanol,2-fluoro-a-methyl-, (aR)-
    • PC0603
    • (+)-1-(o-Fluorophenyl)ethanol
    • (alphaR)-2-Fluoro-alpha-methylbenzenemethanol
    • R-OF-PEL
    • (R)-1-(2-Ffluorophenyl)ethanol
    • (1R)-1-(2-Fluorophenyl)ethan-1-ol
    • (R)-2-Fluoro-alpha-methylbenzyl alcohol
    • Benzenemethanol, 2-fluoro-alpha-methyl-, (alphaR)- (9CI)
    • (R)-1-(2-fluoro-phenyl)-ethanol
    • (R)-1-(2-fluorophenyl)ethan-1-ol
    • (r)-1-(o-fluorophenyl)ethanol
    • SXFYVXSOEBCFLV-ZCFIWIBFSA-N
    • SC1254
    • 8241AA
    • SBB086152
    • ST24035142
    • Benzenemethanol, 2-fluoro-a-methyl-, (aR)-
    • MFCD03092991
    • 162427-79-4
    • (?R)-2-Fluoro-?-methylbenZenemethanol, 98%
    • AKOS010366355
    • SCHEMBL342468
    • AS-54589
    • CS-0085730
    • DTXSID70381252
    • DB-257939
    • DB-290135
    • (R)-1-(2-Fluorophenyl)ethanol
    • MDL: MFCD03092991
    • Inchi: 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
    • InChI Key: SXFYVXSOEBCFLV-ZCFIWIBFSA-N
    • SMILES: FC1C=CC=CC=1[C@@H](C)O

Computed Properties

  • Exact Mass: 140.06400
  • Monoisotopic Mass: 140.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.123
  • Boiling Point: 193 ºC
  • Flash Point: 88 ºC
  • PSA: 20.23000
  • LogP: 1.87900

(R)-1-(2-Fluorophenyl)ethanol Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39

(R)-1-(2-Fluorophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM129036-1g
(R)-1-(2-fluorophenyl)ethan-1-ol
162427-79-4 95%
1g
$333 2021-06-17
Alichem
A019119892-1g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 95%
1g
288.00 USD 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54740-1g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
1g
¥199.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54740-250mg
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
250mg
¥76.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54740-5g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
5g
¥787.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC360-50mg
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
50mg
55.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC360-250mg
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
250mg
212CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC360-1g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
1g
465.0CNY 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R895888-5g
(R)-1-(2-Fluorophenyl)ethanol
162427-79-4 96%
5g
¥1,222.00 2022-08-31
Fluorochem
229497-1g
R)-1-(2-Fluorophenyl)ethanol
162427-79-4 95%
1g
£90.00 2022-02-28

(R)-1-(2-Fluorophenyl)ethanol Production Method

(R)-1-(2-Fluorophenyl)ethanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:162427-79-4)(R)-1-(2-Fluorophenyl)ethanol
Order Number:sfd1242
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:162427-79-4)(R)-1-(2-Fluorophenyl)ethanol
Order Number:A810372
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:52
Price ($):566.0
Email:sales@amadischem.com

(R)-1-(2-Fluorophenyl)ethanol Related Literature

Additional information on (R)-1-(2-Fluorophenyl)ethanol

Chemical Profile of (R)-1-(2-Fluorophenyl)ethanol (CAS No. 162427-79-4)

(R)-1-(2-Fluorophenyl)ethanol, identified by its Chemical Abstracts Service (CAS) number 162427-79-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, characterized by its (R)-configuration, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and fine chemical intermediates. The presence of a fluoro-substituent on the aromatic ring enhances its pharmacological properties, making it a valuable building block for drug discovery programs.

The molecular structure of (R)-1-(2-Fluorophenyl)ethanol consists of an ethanol moiety linked to a 2-fluorophenyl group. This arrangement imparts unique electronic and steric properties, which are critical for its role in medicinal chemistry. The fluorine atom, being highly electronegative, influences the electronic distribution across the aromatic ring, thereby affecting the reactivity and binding affinity of the compound in biological systems. Such structural features make it an attractive candidate for further derivatization and optimization.

In recent years, significant advancements have been made in the synthesis and application of chiral fluorinated alcohols like (R)-1-(2-Fluorophenyl)ethanol. Researchers have developed innovative catalytic methods to achieve high enantioselectivity in the synthesis of this compound, ensuring that the desired (R)-configuration is obtained with minimal racemization. These methodologies often employ transition metal catalysts or biocatalysts, which provide efficient and sustainable routes to enantiopure compounds.

One of the most compelling aspects of (R)-1-(2-Fluorophenyl)ethanol is its utility as a key intermediate in the synthesis of biologically active molecules. The fluoro-substituted aromatic ring is a common motif in many approved drugs due to its ability to modulate metabolic stability and binding interactions with biological targets. For instance, fluorinated compounds have been shown to exhibit improved bioavailability and reduced susceptibility to enzymatic degradation. This has led to their widespread use in the development of antiviral, anticancer, and anti-inflammatory agents.

Current research focuses on leveraging the structural attributes of (R)-1-(2-Fluorophenyl)ethanol to develop novel therapeutic strategies. Studies have demonstrated its potential as a precursor for small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. By modifying the side chain or introducing additional functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. Such modifications are crucial for achieving optimal efficacy while minimizing side effects.

The pharmaceutical industry has also explored the use of (R)-1-(2-Fluorophenyl)ethanol in prodrug formulations. Prodrugs are designed to enhance drug delivery by improving solubility or stability before undergoing metabolic conversion into their active form. The fluoro-substituent can influence prodrug metabolism, making it an effective tool for controlling drug release profiles. This approach has been particularly successful in oncology, where targeted drug delivery is essential for maximizing therapeutic outcomes.

Furthermore, advances in computational chemistry have enabled more accurate predictions of the biological behavior of compounds like (R)-1-(2-Fluorophenyl)ethanol. Molecular modeling techniques allow researchers to simulate interactions between this compound and biological targets, providing insights into potential mechanisms of action. These simulations are complemented by experimental validations, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which confirm structural hypotheses and refine molecular designs.

The synthetic versatility of (R)-1-(2-Fluorophenyl)ethanol also extends to its role as a cross-coupling partner in organic transformations. Reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination allow for the introduction of diverse functional groups onto the aromatic ring or side chain. These transformations are pivotal in constructing complex molecular architectures required for advanced drug candidates.

In summary, (R)-1-(2-Fluorophenyl)ethanol (CAS No. 162427-79-4) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and synthetic accessibility make it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:162427-79-4)(R)-1-(2-Fluorophenyl)ethanol
sfd1242
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:162427-79-4)(R)-1-(2-Fluorophenyl)ethanol
A810372
Purity:99%
Quantity:25g
Price ($):566.0
Email